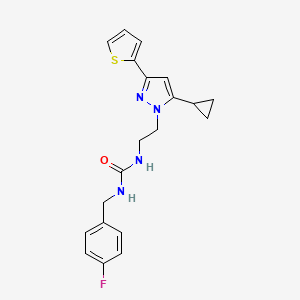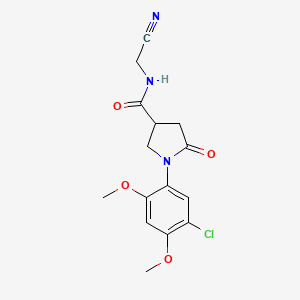
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has piqued the interest of researchers due to its potential applications in various scientific fields. This compound incorporates unique functional groups, allowing for diverse chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves several steps:
Formation of the Pyrazole Ring: : Initially, the pyrazole ring can be formed through a cyclization reaction between a hydrazine and a diketone or β-keto ester.
Introduction of Thiophene: : The thiophene ring can be introduced via a Stille or Suzuki coupling reaction, which allows for the connection of thiophene with the pyrazole ring.
Alkylation: : The ethyl linker can be introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Urea Moiety: : Finally, the urea group is synthesized by reacting an isocyanate with an amine, which can be synthesized beforehand or introduced in situ.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow chemistry techniques to enhance reaction efficiency, yield, and safety. The use of automated systems to carefully control reaction parameters is crucial in such a setting.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction can occur at various sites, including the nitro group (if present) using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be carried out, especially at the aromatic rings, using reagents like sodium methoxide in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidizing Agents: : MCPBA, hydrogen peroxide.
Reducing Agents: : LiAlH₄, palladium on carbon (Pd/C) with hydrogen gas.
Substituting Agents: : Sodium methoxide, sodium hydride.
Major Products Formed
Oxidized thiophene derivatives.
Reduced pyrazole derivatives.
Substituted benzyl-urea derivatives.
Applications De Recherche Scientifique
Chemistry
As a building block in organic synthesis for the development of more complex molecules.
As a ligand in coordination chemistry.
Biology
Potentially as a probe to study enzyme-substrate interactions due to its functional diversity.
Medicine
Research into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways
The compound interacts with biological targets through hydrogen bonding, pi-pi stacking, and Van der Waals interactions.
Potential inhibition or activation of specific enzymes due to its structural conformation and functional groups.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-benzylurea: : Similar, but lacks the fluorine atom, which can significantly alter its pharmacokinetic properties.
1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea: : Lacks the thiophene ring, which can impact its reactivity and biological interactions.
Uniqueness
The combination of a pyrazole ring, a thiophene group, and a fluorobenzyl moiety makes 1-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea unique in its ability to undergo diverse chemical reactions and interact with various biological targets
Propriétés
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-16-7-3-14(4-8-16)13-23-20(26)22-9-10-25-18(15-5-6-15)12-17(24-25)19-2-1-11-27-19/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKKUIMPTARCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2470281.png)

![1-(4-{1-Azaspiro[3.3]heptane-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2470285.png)



![3,5-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2470291.png)
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)

